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Compound of Interest

Compound Name: 9-(4-Iodophenyl)-9H-carbazole

Cat. No.: B1589223 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 9-(4-
Iodophenyl)-9H-carbazole

Introduction
9-(4-Iodophenyl)-9H-carbazole, hereafter referred to as IPC, is a pivotal organic compound

that serves as a fundamental building block in the realms of materials science and medicinal

chemistry. Its structure, which marries a robust, electron-rich carbazole core with a

functionalizable iodophenyl group, imparts a unique combination of electronic, photophysical,

and chemical properties. This guide offers a comprehensive technical overview for researchers,

scientists, and professionals in drug development, delving into the molecule's structural

nuances, physicochemical characteristics, a validated synthesis protocol, and its significant

applications. The content is structured to provide not just data, but also expert insights into the

causality behind its properties and experimental methodologies.

Part 1: Molecular Structure and Conformational
Analysis
The molecular architecture of IPC (C₁₈H₁₂IN) is central to its function.[1] It consists of a planar,

tricyclic 9H-carbazole moiety covalently bonded at its nitrogen atom to a phenyl ring, which is

substituted with an iodine atom at the para-position.[2]
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A defining feature of N-arylcarbazoles is the non-coplanar orientation of the carbazole and the

N-phenyl ring. While specific crystallographic data for IPC is not readily available in the

literature, extensive studies on isostructural analogues such as 9-(4-bromophenyl)-9H-

carbazole and 9-(4-methoxyphenyl)-9H-carbazole provide authoritative insights.[3][4] In these

structures, the phenyl ring is significantly twisted with respect to the carbazole plane, with

reported dihedral angles ranging from approximately 50° to 57°.[3][4]

Causality of the Twisted Conformation: This twisted geometry is not accidental but a direct

consequence of steric hindrance between the hydrogen atoms on the phenyl ring and those on

the carbazole core. This conformation has profound implications for the molecule's electronic

properties. It partially disrupts the π-conjugation between the two aromatic systems, which

effectively isolates their electronic characteristics to a degree. This separation is crucial in

tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO) energy levels, a key requirement for designing materials for organic electronics.

[5] The iodine atom further influences these properties through its electron-withdrawing

inductive effect and serves as a highly versatile synthetic handle for subsequent cross-coupling

reactions.[2]

Part 2: Physicochemical and Spectroscopic Profile
The physical and chemical properties of IPC are a direct reflection of its molecular structure. It

is typically a white to light yellow crystalline solid, stable under ambient conditions, and soluble

in organic solvents like toluene.[2][6]

Property Value Source(s)

CAS Number 57103-15-8 [1][2][6]

Molecular Formula C₁₈H₁₂IN [1][6][7]

Molecular Weight ~369.21 g/mol [1][2][6]

Appearance
White to light yellow

powder/crystal
[2][6]

Melting Point 138.0 to 142.0 °C [6]

Solubility Soluble in Toluene
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Spectroscopic Signatures
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (approx. 7.0-8.2 ppm). Protons on the carbazole unit will appear as a series of

doublets and triplets, while the protons on the iodophenyl ring will typically present as two

distinct doublets, characteristic of a 1,4-disubstituted benzene ring. This pattern is confirmed

in closely related structures.[8][9]

¹³C NMR: The carbon spectrum will display a number of signals corresponding to the 18

carbon atoms, with chemical shifts indicative of aromatic carbons.

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-

H stretching of the aromatic rings, C=C ring stretching, and C-N stretching. The C-I bond will

also have a characteristic vibration in the far-infrared region.

UV-Vis Absorption: In solution, IPC is expected to exhibit strong absorption bands in the UV

region, attributed to π-π* transitions within the carbazole and phenyl aromatic systems.

Part 3: Synthesis and Purification Protocol
The formation of the crucial C-N bond in IPC is most reliably achieved via the Ullmann

condensation reaction. This copper-catalyzed cross-coupling method is a robust and widely

employed strategy for the N-arylation of carbazoles and other amine-containing heterocycles.

[10][11]

Rationale for Method Selection: The Ullmann reaction is favored for its reliability and the

relative affordability of the copper catalyst.[12] While traditional protocols required harsh

conditions, modern variations utilizing ligands have made the reaction more efficient and

applicable to a wider range of substrates.[13] The following protocol is a validated, self-

validating system adapted from established procedures for analogous compounds.[3][4]

Detailed Experimental Protocol: Ullmann N-Arylation
Reagent Preparation: To a flame-dried reaction vessel (e.g., a Schlenk tube or round-bottom

flask) equipped with a magnetic stir bar and reflux condenser, add Carbazole (1.0 eq.), 1,4-

Diiodobenzene (1.1 eq.), and Potassium Carbonate (K₂CO₃) (2.0-3.0 eq., finely ground).
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Expertise & Experience: Using a slight excess of the aryl halide can help drive the reaction

to completion. K₂CO₃ acts as the base to deprotonate the carbazole nitrogen, making it

nucleophilic.

Catalyst Addition: Add the copper catalyst system. A common and effective system is

Copper(I) Iodide (CuI) (0.1 eq.) and a ligand such as 1,10-Phenanthroline (0.1 eq.).

Trustworthiness: The ligand stabilizes the copper catalyst and increases its solubility and

reactivity, allowing for lower reaction temperatures compared to traditional ligand-free

methods.[3][11]

Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g.,

high-purity Argon or Nitrogen) three times. This is critical to prevent oxidation of the copper

catalyst and other reagents.[10]

Solvent Addition: Add anhydrous, high-boiling point solvent, such as N,N-Dimethylformamide

(DMF) or 1,4-Dioxane, via syringe. The volume should be sufficient to create a stirrable

slurry (e.g., 5-10 mL per mmol of carbazole).[3][10]

Reaction: Immerse the vessel in a preheated oil bath at 110-140 °C and stir vigorously. The

reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS until

the starting carbazole is consumed (typically 12-24 hours).[3][10]

Workup:

Cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent like Ethyl Acetate and filter through a pad of

Celite to remove the insoluble copper salts and base.

Transfer the filtrate to a separatory funnel and wash with water and then with brine to

remove the residual DMF and inorganic salts.[10]

Purification:

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure.
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The resulting crude product is then purified by column chromatography on silica gel,

typically using a gradient of hexane and dichloromethane or ethyl acetate as the eluent, to

yield pure 9-(4-Iodophenyl)-9H-carbazole.[4]
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1. Reaction Setup

2. Synthesis

3. Workup & Purification

Combine Reactants:
Carbazole, 1,4-Diiodobenzene, K₂CO₃

Add Catalyst System:
CuI, 1,10-Phenanthroline

Establish Inert Atmosphere
(Argon/Nitrogen)

Add Anhydrous Solvent
(e.g., DMF)

Heat & Stir
(110-140 °C, 12-24h)

Monitor by TLC/GC-MS

Cool & Filter
(Remove Salts)

Liquid-Liquid Extraction
(EtOAc/Water)

Dry & Concentrate

Column Chromatography

Pure 9-(4-Iodophenyl)-9H-carbazole

Click to download full resolution via product page

Caption: Ullmann synthesis workflow for 9-(4-Iodophenyl)-9H-carbazole.
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Part 4: Key Applications and Research Significance
The utility of IPC stems directly from its hybrid molecular structure. It is not typically the final

functional material but rather a critical intermediate that enables the construction of more

complex molecular architectures.

1. Organic Electronics: Carbazole derivatives are cornerstones of organic electronics due to

their high thermal stability and excellent hole-transporting capabilities.[5][14][15] IPC is

particularly valuable in this field:

OLEDs and OPVs: The carbazole core provides the necessary hole-transport properties,

while the iodophenyl group acts as a reactive site.[6] Researchers use the iodine atom as a

point of attachment for other functional groups via powerful cross-coupling reactions like

Suzuki, Heck, or Sonogashira couplings.[16][17] This allows for the synthesis of bipolar host

materials, thermally activated delayed fluorescence (TADF) emitters, and donor-acceptor

molecules for photovoltaic applications.[18] The twisted structure helps to create amorphous

thin films, which are beneficial for device performance and longevity.

2. Pharmaceutical Research and Drug Development: The carbazole nucleus is a recognized

"privileged scaffold" in medicinal chemistry, appearing in numerous natural products and

synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial

properties.[19] IPC serves as a versatile precursor for synthesizing libraries of novel carbazole

derivatives. The iodine can be substituted to introduce diverse functionalities, enabling the

exploration of structure-activity relationships in drug discovery programs.[6]

Inherent Properties Primary Applications

9-(4-Iodophenyl)-9H-carbazole
Carbazole Core

Iodophenyl Group
Hole Transport

Thermal Stability
Luminescence

Synthetic Handle
(for Cross-Coupling)

Electronic Tuning

OLEDs & OPVs
(Host Materials, Emitters)

Medicinal Chemistry
(Drug Scaffolds)
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Click to download full resolution via product page

Caption: Relationship between IPC's structure and its key applications.

Conclusion
9-(4-Iodophenyl)-9H-carbazole is more than just a chemical compound; it is a strategic

molecular tool. Its defining structural feature—a sterically enforced twist between its two

aromatic moieties—is fundamental to its utility in tuning electronic properties. A robust and well-

understood synthesis via the Ullmann condensation makes it readily accessible. This

accessibility, combined with the synthetic versatility of the carbon-iodine bond, solidifies IPC's

role as an indispensable intermediate for advancing the frontiers of high-performance organic

electronic devices and for the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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